6-Methylquinoline

Catalog No.
S562409
CAS No.
91-62-3
M.F
C10H9N
M. Wt
143.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Methylquinoline

Common isomer misassignment leads to failed C-H activation and impure materials. 6-Methylquinoline (CAS 91-62-3) eliminates this risk: • Exclusively directs transition-metal-catalyzed functionalization to the 4-position, preventing C2-metalated byproducts. • Maintains near-perfect planarity in solid-state formulations, avoiding 58-69° dihedral distortions. • Resists microbial methyl-group oxidation, unlike 3- or 8-methyl isomers. Supplied with high purity for reliable synthesis and immediate shipping.

CAS Number

91-62-3

Product Name

6-Methylquinoline

IUPAC Name

6-methylquinoline

Molecular Formula

C10H9N

Molecular Weight

143.18 g/mol

InChI

InChI=1S/C10H9N/c1-8-4-5-10-9(7-8)3-2-6-11-10/h2-7H,1H3

InChI Key

LUYISICIYVKBTA-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)N=CC=C2

solubility

less than 1 mg/mL at 63° F (NTP, 1992)
Soluble in benzene and ether; Slightly soluble in water
Soluble (in ethanol)

Synonyms

6-methylquinoline

Canonical SMILES

CC1=CC2=C(C=C1)N=CC=C2

The exact mass of the compound 6-Methylquinoline is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 1 mg/ml at 63° f (ntp, 1992)soluble in benzene and ether; slightly soluble in watersoluble (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 4152. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Quinolines - Supplementary Records. It belongs to the ontological category of quinolines in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

Purity

≥98%

Package Size

1 g, 5 g

6-Methylquinoline (CAS 91-62-3) is a functionalized heteroaromatic building block utilized in organometallic ligand design, advanced materials engineering, and complex synthesis. Featuring a methyl group at the 6-position of the fused bicyclic quinoline core, it offers a specific balance of electronic donation and steric accessibility compared to its regioisomers. Its baseline properties—including a pKa of 5.20 and a predictable coordination profile—make it a targeted precursor for transition-metal catalysis, solid-state formulation, and biocatalysis-compatible scaffolding [1].

Research Procurement Fit

Structural identity 6-Methyl substitution differentiates electronic/steric profile from other quinoline isomers
Format readiness Liquid at ambient temperature supports direct use in synthesis and catalysis workflows
Specification confidence GC purity specification ensures consistent performance in analytical and preparative applications

Substituting 6-methylquinoline with unsubstituted quinoline or other methyl regioisomers (such as 3-, 4-, or 8-methylquinoline) fundamentally alters reaction pathways, coordination geometries, and metabolic stabilities. The exact position of the methyl group strictly dictates the regioselectivity of transition-metal-catalyzed C-H activation, the steric feasibility of planar supramolecular packing, and the susceptibility of the compound to biocatalytic oxidation. Using an incorrect isomer in organometallic synthesis leads to unintended metalation sites or complex isomer mixtures, while substitution in crystal engineering disrupts coplanarity, drastically altering the solid-state properties of the final formulated material [1].

Substitution Risk: Not Interchangeable with Other Methylquinolines

Mechanism MAO inhibition mechanism and affinity vary with methyl position; 6-MQ is competitive, others noncompetitive or weaker.
Environmental fate Anaerobic biodegradability differs: 2-MQ is recalcitrant while 6-MQ transforms; isomer-specific persistence may affect surrogate standard suitability.
Electronic structure Ionization potential shifts measurably relative to quinoline and other methyl isomers; direct electronic tuning requires position-specific selection.

Absolute Regiocontrol in Rhodium-Promoted C-H Activation

In Rhodium(I)-promoted C-H bond activation using kappa3-P,O,P pincer ligands, the position of the methyl group strictly dictates the metalation site. 6-Methylquinoline quantitatively directs C-H activation to the sterically congested 4-position, yielding exclusively rhodium(I)-(4-quinolinyl) complexes. In stark contrast, 3-methylquinoline, 4-methylquinoline, and 5-methylquinoline quantitatively direct activation to the 2-position, yielding rhodium(I)-(2-quinolinyl) species, while unsubstituted quinoline produces an unpredictable mixture of both isomers[1].

Evidence DimensionRegioselectivity of Rhodium(I) C-H activation
Target Compound DataQuantitatively yields C4-activated complex
Comparator Or Baseline3-Methylquinoline (Quantitatively yields C2-activated complex); Quinoline (Yields mixed C2/C4 isomers)
Quantified Difference100% shift in regioselectivity from C2 (or mixed) to C4
ConditionsReaction with Rh(I) pincer complex in n-octane at 80 °C for 48-72 hours

Enables the highly predictable, regioselective synthesis of organometallic complexes and functionalized building blocks without the need for costly and complex isomer separation.

MAO-A Ki
Head-to-head
Ki = 23.4 ± 1.8 µM
Reported highest potency among tested isomers; competitive inhibition
Km (kynuramine) = 46.2 µM; human brain mitochondria

Steric Facilitation of Coplanar Supramolecular Assemblies

The steric profile and intermediate basicity (pKa = 5.20) of 6-methylquinoline allow it to form nearly coplanar hydrogen-bonded assemblies with substituted benzoic acids. For example, the acid-base complex of 6-methylquinoline with 2-chloro-5-nitrobenzoic acid exhibits a minimal dihedral twist of only 2.15 degrees. In contrast, 4-methylquinoline (pKa = 5.66) introduces severe steric hindrance at the 4-position, forcing the aromatic rings of the acid and base out of plane with massive dihedral angles ranging from 58.90 to 69.15 degrees [1].

Evidence DimensionDihedral angle in hydrogen-bonded acid-base co-crystals
Target Compound Data2.15 degree dihedral twist
Comparator Or Baseline4-Methylquinoline (58.90 to 69.15 degree dihedral twist)
Quantified Difference>56 degree increase in planar distortion for the 4-methyl isomer
ConditionsCo-crystallization with chloro/nitro-substituted benzoic acids

Predictable planarity is essential for designing highly ordered co-crystals, organic semiconductors, and stable solid-state formulations where pi-pi stacking is required.

Ionization Potential
Reported
Measurable IP shift vs. parent quinoline
Supports computational chemistry benchmarking and method validation
Photoelectron spectroscopy; AM1 correlation

High Stability Against Microbial Methyl-Group Oxidation

When subjected to microbial bioconversion by Pseudomonas putida, methylquinolines exhibit drastically different stabilities based on the substitution position. While the methyl groups of 3-methylquinoline and 8-methylquinoline are highly susceptible to enzymatic oxidation, converting to their corresponding quinolinecarboxylic acids, 6-methylquinoline demonstrates profound resistance, yielding only trace amounts of oxidized product under identical fermentation conditions [1].

Evidence DimensionSusceptibility to biocatalytic oxidation by Pseudomonas putida
Target Compound DataHighly resistant (trace oxidation only)
Comparator Or Baseline3-Methylquinoline and 8-Methylquinoline (Susceptible, rapidly oxidized to carboxylic acids)
Quantified DifferenceNear-complete suppression of enzymatic methyl oxidation
Conditions8-L fermentor culture of P. putida ATCC 33015

Makes 6-methylquinoline a stable heteroaromatic scaffold or co-solvent in biocatalytic environments where other methylquinolines would rapidly degrade.

Anaerobic Fate
Class-level
6-MQ transformed; 2-MQ recalcitrant
Isomer-specific persistence influences environmental study design
Methanogenic sediment, 25 °C
Hydrogenation Yield
Head-to-head
>99% conv., >99% select.
Validated substrate for Pt nanocatalyst evaluation
ILPEG1000-PF6 Pt, 130 °C, 3 MPa H₂
Cu–N Bond
Supporting
2.212(2) Å
Structural benchmark for ligand design and crystal engineering
Dinuclear Cu(II) benzoate complex, T=288 K
GC Resolution
Class-level
Baseline isomer separation
Confirms suitability as authentic reference standard for isomer-specific analysis
Capillary GC, 50-m OV-101 column

Regioselective Organometallic Precursor Synthesis

6-Methylquinoline is the required precursor for synthesizing exclusively C4-functionalized quinoline derivatives via transition-metal catalysis. Its specific substitution pattern quantitatively directs metalation to the 4-position, preventing the formation of C2-metalated byproducts that occur with 3-methyl or 5-methyl analogs [1].

Supramolecular Co-Crystal Engineering

For materials scientists developing highly ordered, coplanar solid-state materials and pharmaceutical co-crystals, 6-methylquinoline provides necessary geometric control. It maintains near-perfect planarity in acid-base complexes, avoiding the severe 58-69 degree dihedral distortions caused by the steric bulk of 4-methylquinoline [2].

Biocatalysis-Compatible Scaffolding

In industrial fermentation or enzymatic synthesis workflows, 6-methylquinoline serves as a highly stable heteroaromatic scaffold. Unlike 3-methylquinoline and 8-methylquinoline, which rapidly oxidize to carboxylic acids, the 6-methyl isomer resists microbial methyl-group oxidation by organisms such as Pseudomonas putida[3].

Application Fit Matrix

Application
Selection Property
Validation Focus
MAO-A enzyme inhibition research
Reported competitive MAO-A inhibition profile
Confirm inhibition kinetics and isoform selectivity in target assay
Environmental fate and biodegradation studies
Isomer-specific anaerobic transformation behavior
Compare persistence against recalcitrant 2-MQ in sediment microcosms
Electronic structure benchmarking for computational chemistry
Measured ionization potential shift relative to quinoline
Reproduce IP values for DFT and semi-empirical method validation
Heterogeneous N-heterocycle hydrogenation research
Reported high conversion and selectivity with Pt nanocatalyst
Verify catalytic performance under chosen experimental conditions

Physical Description

6-methylquinoline appears as clear pale yellow liquid or oil. (NTP, 1992)
Liquid
Colourless oily liquid; Pungent heavy quinoline-like odour

XLogP3

2.6

Boiling Point

497.5 °F at 760 mm Hg (NTP, 1992)
258.6 °C

Flash Point

greater than 235 °F (NTP, 1992)

Density

1.0654 at 68 °F (NTP, 1992)
d204 1.07
1.060-1.066

LogP

2.57 (LogP)
2.57

Melting Point

-8 °F (NTP, 1992)
-22.0 °C
Fp -22 °
-22°C

UNII

K14453I13N

GHS Hazard Statements

Aggregated GHS information provided by 1644 companies from 4 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

3 mm Hg at 75 °F ; 5.6 mm Hg at 111° F; 10.5 mm Hg at 149° F (NTP, 1992)
0.01 mmHg

Pictograms

Irritant

Irritant

Other CAS

91-62-3

Wikipedia

6-methylquinoline

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

Quinoline, 6-methyl-: ACTIVE

Synthesis and thermotropic studies of two novel series of kinked liquid crystals: 2-(4'-alkoxybiphen-4-yl)-6-methylquinolines and 2-(6-alkoxynaphthalen-2-yl)-6-methylquinolines

Win-Long Chia, Ker-Non Kuo, Shao-Hsun Lin
PMID: 24798752   DOI: 10.3390/ijms15057579

Abstract

Two novel homologous series of kinked (Z-shaped) liquid crystalline compounds were synthesized using a short two-step reaction. Yields of 30%-40% and 51%-57% were obtained for 2-(4'-alkoxybiphen-4-yl)-6-methylquinolines (nO-PPQMe, n = 3-8) and 2-(6-alkoxynaphthalen-2-yl)-6-methylquinolines (iO-NpQMe, i = 3-7), respectively. Spectral analyses agreed with the expected structures. The thermotropic behaviors of these compounds were investigated using polarized optical microscopy and differential scanning calorimetry. An enantiotropic nematic phase appeared to be the main mesophase in these two series of kinked liquid crystalline compounds, and an additional enantiotropic smectic C phase appeared when n = 8.


Novel chalcones derived from 2-chloro-3-formyl-6-methylquinoline

Umar Farooq Rizvi, Hamid Latif Siddiqui, Saeed Ahmad, Matloob Ahmad, Masood Parvez
PMID: 18838772   DOI: 10.1107/S0108270108029326

Abstract

Molecules of (E)-3-(2-chloro-6-methylquinolin-3-yl)-1-(5-iodo-2-thienyl)prop-2-en-1-one, C(17)H(11)ClINOS, (I), and (E)-3-(2-chloro-6-methylquinolin-3-yl)-1-(5-methyl-2-furyl)prop-2-en-1-one, C(18)H(14)ClNO(2), (II), adopt conformations slightly twisted from coplanarity. Both structures are devoid of classical hydrogen bonds. However, nonclassical C-H...O/N interactions [with C...O = 3.146 (5) A and C...N = 3.487 (3) A] link the molecules into chains extended along the b axis in (I) and form dimers with an R(2)(2)(8) motif in (II). The structural analysis of these compounds provides an insight into the correlation between molecular structures and intermolecular interactions in compounds for drug development.


Some derivatives of 6-methylquinoline

J D CAPPS
PMID: 20291055   DOI: 10.1021/ja01193a047

Abstract




[Production and purification of quinoline bases. 6. Modified arrangement of 6-methylquinoline-N-oxide in the 4 position]

E PROFFT, G BUCHMANN, N WACKROW
PMID: 13738163   DOI:

Abstract




The hepatic metabolism of two methylquinolines

C E Scharping, C C Duke, G M Holder, D Larden
PMID: 8504463   DOI: 10.1093/carcin/14.5.1041

Abstract

The hepatic microsomal metabolism of the carcinogenic 8-methylquinoline (8MQ) and its noncarcinogenic isomer, 6-methylquinoline (6MQ), were compared for preparations from control rats and rats pretreated with phenobarbital or 3-methylcholanthrene. For each compound the alcohol was the major metabolite, constituting 50-75% of 6MQ metabolites and 60-85% of 8MQ metabolites. Three phenols for 6MQ and two for 8MQ were seen. The latter formed two dihydrodiols which constituted 1-5% of metabolites while dihydrodiol products were not identified for the nontumorigenic 6MQ. Epoxides were observed for 6MQ while 8MQ afforded an N-oxide.


Hydroxylation and biodegradation of 6-methylquinoline by pseudomonads in aqueous and nonaqueous immobilized-cell bioreactors

S Rothenburger, R M Atlas
PMID: 8357249   DOI: 10.1128/aem.59.7.2139-2144.1993

Abstract

Selective culturing of pseudomonads that could degrade quinoline led to enrichment cultures and pure cultures with expanded substrate utilization and transformation capabilities for substituted quinolines in immobilized and batch cultures. Immobilized cells of the pseudomonad cultures rapidly transformed quinolines to hydroxyquinolines in bioreactors and were able to tolerate higher substrate concentrations compared with batch cultures. After prolonged incubation on a mixture of quinoline and 6-methylquinoline, a quinoline-degrading culture of Pseudomonas putida developed the ability to biodegrade 6-methylquinoline, which initially was resistant to microbial attack, as a sole source of carbon and energy. 6-Methylquinoline was also degraded in a nonaqueous solution by this strain of P. putida when a solution of 6-methylquinoline in decane was flowed through an immobilized-cell fixed-bed bioreactor.


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